![molecular formula C17H17F5N2O3 B2410674 N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361898-00-0](/img/structure/B2410674.png)
N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as PF-06463922, is a novel inhibitor of the protein kinase known as fatty acid synthase (FASN). FASN is an enzyme that is involved in the synthesis of fatty acids, which are essential components of cell membranes and play a vital role in energy storage. PF-06463922 has been shown to have potent inhibitory activity against FASN and has been investigated for its potential use in cancer therapy.
Mechanism of Action
N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide inhibits FASN by binding to the active site of the enzyme and preventing the synthesis of fatty acids. This leads to a decrease in the production of lipids, which are essential for the growth and survival of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been shown to have a selective inhibitory effect on FASN, with little or no effect on other enzymes involved in lipid metabolism. It has been shown to decrease the levels of fatty acids and cholesterol in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis. This compound has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of FASN, with minimal off-target effects. It has been shown to be effective in a variety of cancer cell lines and animal models. However, there are also limitations to its use. This compound has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective FASN inhibitors that may be more effective as therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on lipid metabolism and other cellular processes.
Synthesis Methods
The synthesis of N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide involves several steps and has been described in detail in scientific literature. The starting material for the synthesis is pentafluorophenol, which is reacted with 1,2-dibromoethane to form 1,2-bis(pentafluorophenoxy)ethane. This intermediate is then reacted with piperidine-4-carboxylic acid to form the corresponding amide. The final step involves the reaction of the amide with prop-2-enoyl chloride to form this compound.
Scientific Research Applications
N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide has been investigated for its potential use in cancer therapy, as FASN is overexpressed in many types of cancer cells and is essential for their survival. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F5N2O3/c1-2-14(25)24-9-7-11(8-10-24)15(26)23-12-3-5-13(6-4-12)27-17(21,22)16(18,19)20/h2-6,11H,1,7-10H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSZRNFOADWRSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F5N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

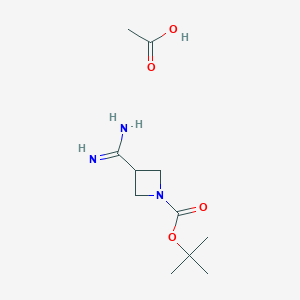
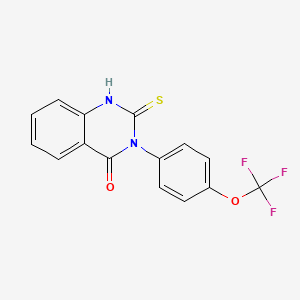
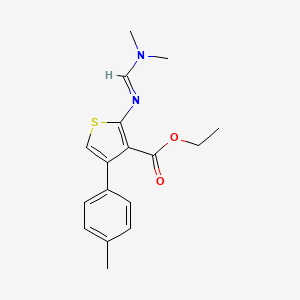
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2410599.png)
![2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B2410600.png)


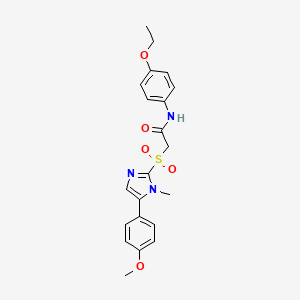
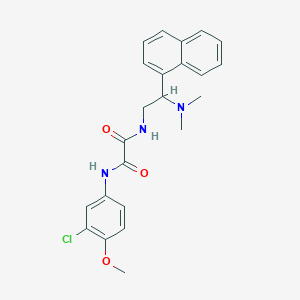
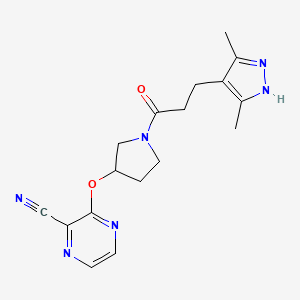
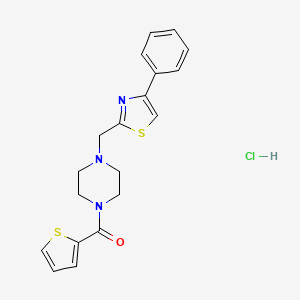
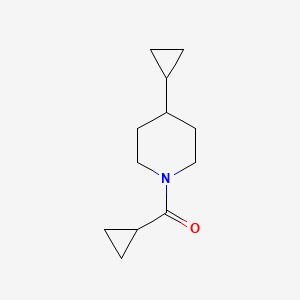
![2-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]isoindoline-1,3-dione](/img/structure/B2410612.png)
![Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2410613.png)